molecular formula C9H11N2O9P-2 B021109 Disodium 3'-uridinemonophosphate CAS No. 35170-03-7

Disodium 3'-uridinemonophosphate

Cat. No. B021109
CAS RN: 35170-03-7
M. Wt: 322.17 g/mol
InChI Key: HJQGLDGSQSMKFD-WFIJOQBCSA-L
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Description

Synthesis Analysis

The synthesis of related compounds, such as disodium O-alkylthiophosphates, involves reactions of PSCl3 with alcohols, followed by hydrolysis in aqueous solutions to yield the desired products. This method suggests a potential pathway for synthesizing disodium 3'-uridinemonophosphate analogs through similar processes (Bäuerlein & Gaugler, 1978).

Molecular Structure Analysis

Investigations into the molecular structure of uridine-5'-monophosphate disodium salt through neutron diffraction reveal its crystalline structure, providing insights into the arrangement of sodium ions and the uracil base's planarity. This research offers a foundational understanding of disodium 3'-uridinemonophosphate's molecular structure (Chitra, Ranjan-Choudhury, & Ramanadham, 2002).

Chemical Reactions and Properties

Radiation studies on uridine-5'-phosphate disodium salt single crystals highlight the formation of radical species and the transformation and decay of these radicals upon exposure to X-irradiation. These findings elucidate the chemical reactivity of the compound under specific conditions, shedding light on the chemical properties of disodium 3'-uridinemonophosphate (Radons, Oloff, & Hütttermann, 1981).

Physical Properties Analysis

The physical properties of disodium 3'-uridinemonophosphate can be inferred from studies on similar nucleotides, where the focus on hydrogen bonding and crystal structure provides valuable information on solubility, crystallization, and the role of water molecules in stabilizing the compound's structure.

Chemical Properties Analysis

Further exploration of the compound's chemical properties can be derived from its reactions under different conditions, such as the behavior in hydrolytic reactions and the stability of adducts formed by free radical addition. These studies contribute to a comprehensive understanding of its reactivity, stability, and interactions with other molecules (Ora, Mattila, Lönnberg, Oivanen, & Lönnberg, 2002).

Scientific Research Applications

  • Food Industry

    • Disodium phosphate, a compound related to Disodium 3’-uridinemonophosphate, is used in the production of foods to function as buffers, sequestrants, acidulants, bases, flavors, cryoprotectants, gel accelerants, dispersants, nutrients, precipitants, and as free-flow (anticaking) or ion-exchange agents .
    • It affects the chemical leavening of cakes, cookies, pancakes, muffins, and doughnuts; the even melt of processed cheese; the structure of a frankfurter; the bind and hydration of delicatessen meats; the fluidity of evaporated milk; the distinctive flavor of cola beverages; the free flow of spice blends; the mineral content of isotonic beverages; and the light color of par-fried potato strips .
  • Cooling Water Treatment

    • Disodium phosphate is used in cooling water treatment to maintain efficient cooling .
    • Without treatment, scale forms in the cooling system and the system corrodes, leading to serious performance issues .
    • To inhibit scale formation, a combination of phosphates and phosphonates, or phosphates and other polymeric additives, are frequently used .
    • Phosphates added in the proper ratio of trisodium and monosodium help buffer pH to keep it between the low pH corrosive range and the high pH scale forming range, as cooling water is concentrated by evaporation .
    • Phosphates also help prevent hard mineral scale from forming on high heat transfer surfaces .
  • Biochemical Synthesis

    • Uridine-3’-monophosphate is a nucleotide used in the biochemical synthesis of ribothymidine-3’-phosphate .
    • It has been used as a bioavailable source of uridine in research studies designed to enhance learning and memory .
  • Pharmaceuticals

    • Disodium 3’-uridinemonophosphate could potentially be used in the pharmaceutical industry, although specific applications are not detailed in the sources I found .
  • Water Treatment

    • Orthophosphates, which include disodium phosphate, are normally added in the form of phosphoric acid, monosodium phosphate, or disodium phosphate and function by controlling the pH .
    • They also react with calcium, for instance, to form hydroxyapatite, which is softer and more easily dispersed than calcium carbonate or calcium silicate .
    • Orthophosphates are strong buffers in the neutral to slightly acidic pH ranges, and help to keep the desired system pH to prevent excessive mineral precipitation and keeping the pH in a less corrosive range .

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P.2Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQGLDGSQSMKFD-WFIJOQBCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 3'-uridinemonophosphate

CAS RN

35170-03-7
Record name Disodium 3'-uridinemonophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035170037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Uridylic acid, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 3'-URIDINEMONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5252ZI21Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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